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Introduction

[1]Annulene is a member of the annulene family of hydrocarbons with the chemical formula

C₁₆H₁₆. As a 4n π-electron system (where n=4), it is predicted by Hückel's rule to be

antiaromatic if planar.[2][3][4] However, theoretical and experimental studies have shown

that[1]annulene adopts a non-planar conformation to avoid the destabilization associated with

antiaromaticity, resulting in a non-aromatic character.[5][6][7] This guide provides an in-depth

technical overview of the theoretical predictions regarding the geometry of[1]annulene,

supported by experimental data.

Theoretical Methodologies
The geometry and electronic structure of[1]annulene have been investigated using various

computational quantum chemistry methods. Density Functional Theory (DFT) and ab initio

methods are the primary tools for these predictions.

Computational Protocols:

Density Functional Theory (DFT):
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Functionals: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and BH&HLYP (Becke, half-

and-half, Lee-Yang-Parr) are commonly used functionals.[5][8] It has been noted that

density functionals with a low percentage of Hartree-Fock exchange at long ranges can

lead to delocalization errors and overestimate aromaticity.[9][10]

Basis Sets: The 6-311+G(d,p) and 6-311+G** basis sets are frequently employed for

geometry optimizations.[5][8]

Ab Initio Methods:

Coupled Cluster (CC): The CCSD(T) (Coupled Cluster with Single, Double, and

perturbative Triple excitations) method, often in conjunction with a correlation-consistent

basis set like cc-pVDZ, is used to obtain more accurate single-point energies for the DFT-

optimized geometries.[5][8]

Estimated CCSD(T) Energies: A common approach to approximate high-level accuracy is

to use an estimated energy (E_est) calculation, which combines energies from different

levels of theory.[5]

Predicted Geometries and Energetics
Computational studies have identified several low-energy conformers of[1]annulene. The two

most stable isomers are designated as 1a and 2a.[5]

Isomer 1a: This conformer has a cis,trans,cis,trans,cis,trans,cis,trans (CTCTCTCT)

configuration of double bonds and possesses S₄ symmetry.[9][10]

Isomer 2a: This conformer has a cis,trans,cis,trans,trans,cis,trans,trans (CTCTTCTT)

configuration.[8]

Both of these conformers are non-planar, which leads to a clear alternation of single and

double bond lengths.[5]

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for[1]Annulene
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Parameter
Theoretical (BH&HLYP/6-
311+G(d,p))

Experimental (X-ray
Crystallography)

C-C Single Bond Length Not explicitly stated in snippets 1.454 Å[6][7]

C=C Double Bond Length Not explicitly stated in snippets 1.333 Å[6][7]

Torsion Angle (gauche bond) Not explicitly stated in snippets 41°[6]

Symmetry S₄ (for isomer 1a)
S₄ non-crystallographic

symmetry[6]

Table 2: Calculated Relative Energies and Properties of[1]Annulene Isomers

Isomer
Relative Energy
(kcal/mol, E_est)

NICS(0) (ppm) Aromaticity

1a 0.0 +6.4 Non-aromatic[5]

2a 0.8 +7.3 Non-aromatic[5]

The positive Nucleus-Independent Chemical Shift (NICS) values for both isomers indicate a

paratropic ring current, which is characteristic of antiaromatic systems, but the non-planar

geometry and bond alternation lead to an overall classification as non-aromatic.[5]

Dynamic Processes and Conformational
Interconversion
Experimental ¹H NMR spectra of[1]annulene show a single signal at -30 °C, which suggests

rapid conformational changes and bond shifting that make all protons equivalent on the NMR

timescale.[5] Theoretical studies have elucidated the pathways and energy barriers for these

dynamic processes.

The interconversion between conformers is a multi-step process. For instance, the

automerization of 1a (1a → 1a') proceeds through several intermediates and transition states.

[5] The conversion between the two main isomers, 1a and 2a, also involves intermediate

conformers.
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Isomer 1a Automerization

Isomer 1a to 2a Conversion

1a 1c 7.9 kcal/mol 1a' 7.9 kcal/mol

1c TS-1c2b 13.7 kcal/mol 2b

Click to download full resolution via product page

Figure 1: Simplified energy profile for the conformational changes of[1]annulene.

Table 3: Calculated Activation Barriers for Dynamic Processes in[1]Annulene

Process Computational Method
Activation Barrier
(kcal/mol)

Conformational Automerization

(1a → 1c)
E_est 7.9[5]

Isomer Interconversion (1 → 2

via TS-1c2b)
CCSD(T)/cc-pVDZ(est) 13.7[5][8]

Isomer Interconversion (1 → 2) B3LYP/6-311+G 6.9[8]

Isomer Interconversion (1 → 2) BH&HLYP/6-311+G 16.7[8]

Experimental Barrier (1 ⇌ 2) ¹H NMR Spectroscopy 10.3[5]

The theoretical calculations show that the barriers for these conformational changes are low,

which is consistent with the experimental observation of rapid rearrangements.[5] The key step

in the interconversion of isomers is a "twist-coupled bond shift" that proceeds through a Möbius

aromatic transition state.[5][8]

Logical Workflow for Theoretical Prediction
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The process of theoretically predicting the geometry of[1]annulene follows a structured

workflow.

Start

Propose Initial Conformations
(e.g., CTCTCTCT, CTCTTCTT)

Geometry Optimization
(e.g., B3LYP/6-311+G(d,p))

Frequency Analysis
(Confirm Minima)

Single-Point Energy Calculation
(e.g., CCSD(T)/cc-pVDZ)

Transition State Search

Property Calculation
(e.g., NICS)

Compare with Experimental Data
(X-ray, NMR)

IRC Calculation
(Confirm Transition States)

End
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Click to download full resolution via product page

Figure 2: Workflow for the computational prediction of[1]annulene geometry.

Conclusion

Theoretical predictions, primarily using DFT and high-level ab initio methods, have been

instrumental in understanding the geometry and dynamic behavior of[1]annulene. These

computational studies have shown that[1]annulene avoids antiaromaticity by adopting non-

planar conformations with significant bond length alternation. The theoretically predicted

geometries and low-energy barriers for interconversion are in good agreement with

experimental data from X-ray crystallography and NMR spectroscopy. The concept of a Möbius

aromatic transition state has been crucial in explaining the facile configurational changes

observed in this molecule.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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